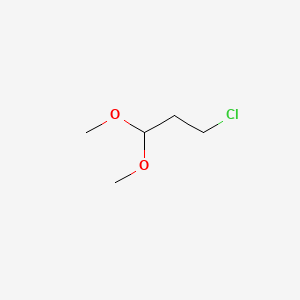

Propane, 3-chloro-1,1-dimethoxy-

Description

Significance of Halogenated Acetals as Key Intermediates in Advanced Organic Synthesis

Halogenated acetals, such as Propane (B168953), 3-chloro-1,1-dimethoxy-, serve as crucial intermediates in a multitude of organic transformations. The acetal (B89532) group acts as a protecting group for an aldehyde, preventing it from undergoing unwanted reactions while other parts of the molecule are being modified. masterorganicchemistry.com The halogen atom, in this case, chlorine, provides a reactive site for nucleophilic substitution or elimination reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The presence of a halogen atom alpha to the acetal can influence the stereochemical outcome of reactions. nih.gov For instance, in nucleophilic additions to α-haloacetals, the reaction often proceeds through an oxocarbenium ion intermediate. The stereoselectivity of these reactions can be high, and is influenced by the nature of the halogen. nih.gov This controlled stereochemistry is of paramount importance in the synthesis of pharmaceuticals and other biologically active compounds where specific three-dimensional arrangements are essential for their function. acs.org

The versatility of halogenated acetals is further highlighted by their use in the synthesis of α,β-unsaturated aldehydes and ketones. libretexts.org An α-bromo substituted product, for example, can be readily converted to an α,β-unsaturated carbonyl through an elimination reaction. libretexts.org This underscores the role of halogenated acetals as precursors to other important functional groups.

Overview of Historical Development and Current Research Trajectories for Propane, 3-chloro-1,1-dimethoxy-

While specific historical milestones for the synthesis of Propane, 3-chloro-1,1-dimethoxy- are not extensively documented in readily available literature, the development of methods for preparing similar compounds, such as 1-chloro-3-methoxypropane, dates back to the early 20th century. google.com Early synthetic routes often involved the reaction of diols with reagents like dimethyl sulfate (B86663). google.com

Current research involving acetal-containing structures continues to evolve. For example, recent studies have explored the use of acetal groups in cobalt-catalyzed asymmetric reductive coupling reactions for the synthesis of sterically bulky chiral amides. acs.org Although this research does not directly involve Propane, 3-chloro-1,1-dimethoxy-, it demonstrates the ongoing interest in leveraging the unique reactivity of acetal-containing molecules in modern synthetic methodologies. The pursuit of more efficient and environmentally friendly synthetic methods, such as those that reduce the use of hazardous reagents and solvents, is a continuous theme in chemical research and is applicable to the synthesis and application of intermediates like Propane, 3-chloro-1,1-dimethoxy-. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-1,1-dimethoxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11ClO2/c1-7-5(8-2)3-4-6/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXWRNRRBDAQWDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CCCl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40189005 | |

| Record name | Propane, 3-chloro-1,1-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40189005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35502-06-8 | |

| Record name | Propane, 3-chloro-1,1-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035502068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 3-chloro-1,1-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40189005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloropropionaldehyde Dimethyl Acetal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity Profiles and Mechanistic Investigations of Propane, 3 Chloro 1,1 Dimethoxy

Nucleophilic Substitution Reactions Involving the Chloromethyl Moiety

The primary alkyl chloride in Propane (B168953), 3-chloro-1,1-dimethoxy- presents a site for nucleophilic substitution, a fundamental class of reactions in organic chemistry.

Comparative Analysis of SN1, SN2, and Elimination Pathways

Nucleophilic substitution reactions can proceed through two primary mechanisms: SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular). masterorganicchemistry.comyoutube.com The SN1 mechanism is a two-step process involving the formation of a carbocation intermediate, while the SN2 mechanism is a single, concerted step where the nucleophile attacks as the leaving group departs. masterorganicchemistry.comyoutube.com

For primary alkyl halides like Propane, 3-chloro-1,1-dimethoxy-, the SN2 pathway is generally favored over the SN1 pathway. uci.edumasterorganicchemistry.com This preference is due to the relative instability of the primary carbocation that would be formed in an SN1 reaction. uci.edu The rate of an SN2 reaction is dependent on the concentration of both the alkyl halide and the nucleophile. youtube.comyoutube.com

Elimination reactions, which lead to the formation of alkenes, can also compete with substitution reactions. However, for primary alkyl halides, elimination is typically a minor pathway unless a strong, sterically hindered base is used.

| Feature | SN1 Mechanism | SN2 Mechanism |

|---|---|---|

| Rate Determining Step | Unimolecular | Bimolecular |

| Reaction Intermediate | Carbocation | None (Transition State) |

| Substrate Preference | Tertiary > Secondary >> Primary | Primary > Secondary >> Tertiary |

| Stereochemistry | Racemization | Inversion of Configuration |

Influence of Acetal (B89532) Groups on Reaction Kinetics and Stereochemistry

The presence of the 1,1-dimethoxy (acetal) group can influence the reactivity of the chloromethyl moiety. While the acetal group is relatively remote from the reaction center, its stereochemistry and electronic effects can play a role. The oxygen atoms of the acetal can potentially stabilize a developing positive charge at the reaction center through space, although this effect is likely to be minor given the distance.

Research on related α-halogenated acetals has shown that the stereochemical outcome of substitution reactions can be highly dependent on the nature of the halogen and the nucleophile. nih.gov In some cases, the presence of a halogen can lead to highly stereoselective substitutions, which is attributed to the formation of a halogen-stabilized oxocarbenium ion intermediate. nih.gov While Propane, 3-chloro-1,1-dimethoxy- is not an α-haloacetal, these findings highlight the potential for neighboring group participation and complex stereochemical control in related systems.

Reactions of the Acetal Functional Group

The acetal functional group is generally stable under neutral and basic conditions but is susceptible to cleavage under acidic conditions.

Acid-Catalyzed Hydrolysis and Transacetalization Reactions

In the presence of an acid catalyst and water, the acetal group of Propane, 3-chloro-1,1-dimethoxy- can undergo hydrolysis to yield 3-chloropropionaldehyde and two equivalents of methanol (B129727). youtube.com The mechanism involves protonation of one of the methoxy (B1213986) groups, followed by the loss of methanol to form an oxocarbenium ion. youtube.com This ion is then attacked by water, and subsequent deprotonation gives the hemiacetal, which is in equilibrium with the aldehyde.

Transacetalization is a related reaction where the acetal is reacted with a different alcohol or diol in the presence of an acid catalyst. This process is useful for protecting diol functional groups in a molecule. scielo.brresearchgate.net For example, reacting Propane, 3-chloro-1,1-dimethoxy- with a 1,2- or 1,3-diol would lead to the formation of a cyclic acetal, effectively protecting the diol. scielo.br

Alkyl Cleavage Reactions of Ether Bonds in Related Dimethoxypropanes

The ether linkages within the acetal group can be cleaved under harsh conditions, typically with strong acids like HBr or HI. masterorganicchemistry.comlibretexts.orglibretexts.orgchemistrysteps.com For a simple dialkyl ether, this cleavage results in an alcohol and an alkyl halide. libretexts.orglibretexts.org In the case of the dimethoxypropane moiety, cleavage would likely yield methanol and a halogenated propane derivative. The reaction mechanism can be either SN1 or SN2, depending on the structure of the ether and the reaction conditions. masterorganicchemistry.comlibretexts.org For primary alkyl groups, the SN2 mechanism is more probable. masterorganicchemistry.com

Role in Carbon-Carbon Bond Forming Reactions

The chloromethyl group of Propane, 3-chloro-1,1-dimethoxy- serves as an electrophilic site for carbon-carbon bond formation. It can react with a variety of carbon nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithium compounds) and enolates, to form a new carbon-carbon bond. vanderbilt.edusigmaaldrich.com

Utilization in Organometallic Coupling and Cross-Coupling Reactions

The presence of a primary alkyl chloride in Propane, 3-chloro-1,1-dimethoxy- suggests its potential as an electrophilic partner in various organometallic coupling and cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation. However, a comprehensive review of the scientific literature reveals a notable scarcity of specific examples where Propane, 3-chloro-1,1-dimethoxy- has been successfully employed in common cross-coupling reactions such as Suzuki, Heck, Stille, Sonogashira, or Kumada couplings.

One area where related chloroacetals have found application is in Grignard reactions. For instance, the reaction of Grignard reagents with chloroacetals can lead to the formation of new carbon-carbon bonds. While direct experimental data for Propane, 3-chloro-1,1-dimethoxy- is limited, the general mechanism would involve the nucleophilic attack of the Grignard reagent at the carbon atom bearing the chlorine.

A plausible, though not extensively documented, application is in the context of Kumada coupling, which involves the reaction of a Grignard reagent with an organic halide catalyzed by a nickel or palladium complex.

Table 1: Hypothetical Kumada Coupling Reaction of Propane, 3-chloro-1,1-dimethoxy-

| Entry | Grignard Reagent | Catalyst | Product | Potential Yield (%) |

| 1 | Phenylmagnesium Bromide | Ni(dppe)Cl₂ | 3-Phenyl-1,1-dimethoxypropane | Not Reported |

| 2 | Vinylmagnesium Bromide | Pd(PPh₃)₄ | 5,5-Dimethoxypent-1-ene | Not Reported |

It is important to emphasize that the data in Table 1 is hypothetical and serves to illustrate a potential application based on the known reactivity of similar compounds. The lack of published research in this area indicates that either the reactivity of Propane, 3-chloro-1,1-dimethoxy- is not favorable for these transformations, or its potential remains largely unexplored.

Cycloaddition and Condensation Reactions for Heterocyclic and Carbocyclic Ring Construction

The dual functionality of Propane, 3-chloro-1,1-dimethoxy- makes it an intriguing substrate for the synthesis of cyclic structures. The acetal can be hydrolyzed to an aldehyde, which can then participate in condensation reactions, while the chloro group can be involved in cyclization through nucleophilic substitution.

Heterocyclic Ring Construction

One of the most well-established applications of related β-haloaldehydes and their acetals is in the synthesis of heterocyclic compounds. For example, the Knorr pyrazole (B372694) synthesis and the Combes quinoline (B57606) synthesis are classic methods that utilize 1,3-dicarbonyl compounds, which can potentially be formed from Propane, 3-chloro-1,1-dimethoxy-.

A potential pathway for the synthesis of pyrazoles would involve the reaction of Propane, 3-chloro-1,1-dimethoxy- with a hydrazine. The reaction would likely proceed through initial nucleophilic substitution of the chlorine by the hydrazine, followed by hydrolysis of the acetal and subsequent intramolecular condensation and cyclization.

Similarly, the synthesis of quinoline derivatives could be envisioned through a reaction with anilines. The aniline (B41778) could first displace the chloride, and subsequent intramolecular cyclization onto the deprotected aldehyde would lead to the quinoline core.

Table 2: Potential Heterocyclic Synthesis using Propane, 3-chloro-1,1-dimethoxy-

| Heterocycle | Reaction Partner | Key Steps | Product |

| Pyrazole | Hydrazine | Substitution, Hydrolysis, Cyclization | Substituted Pyrazole |

| Quinoline | Aniline | Substitution, Hydrolysis, Cyclization | Substituted Tetrahydroquinoline |

Carbocyclic Ring Construction

The construction of carbocyclic rings using Propane, 3-chloro-1,1-dimethoxy- is less documented. However, intramolecular cyclization reactions of derivatives of this compound could potentially lead to the formation of small rings. For instance, conversion of the chloro group to an organometallic species, followed by intramolecular attack on a derivative of the acetal, could be a strategy for cyclopropane (B1198618) or cyclobutane (B1203170) formation.

Despite these theoretical possibilities, the practical application of Propane, 3-chloro-1,1-dimethoxy- in cycloaddition and condensation reactions for the construction of complex ring systems is not well-represented in the available scientific literature. Further research is needed to fully explore and validate the synthetic utility of this compound in these important transformations.

Advanced Applications As a Versatile Synthetic Building Block

Propane (B168953), 3-chloro-1,1-dimethoxy- as a Key Intermediate for Complex Organic Molecules

The structure of Propane, 3-chloro-1,1-dimethoxy-, featuring both a protected aldehyde (a dimethyl acetal) and a primary alkyl chloride, suggests its potential as a bifunctional reagent in organic synthesis. The differential reactivity of these two functional groups could, in principle, allow for sequential chemical transformations, making it a valuable tool for the controlled assembly of intricate molecular architectures.

Precursor in the Synthesis of Pharmaceutical and Agrochemical Scaffolds

At present, specific examples of "Propane, 3-chloro-1,1-dimethoxy-" being directly utilized as a precursor in the synthesis of named pharmaceutical or agrochemical agents are not readily found in prominent research databases. However, the inherent functionalities of the molecule suggest a number of potential applications. The chloro group can be displaced by a variety of nucleophiles, such as amines, thiols, or carbanions, to introduce diverse functionalities. The acetal (B89532) group, stable under basic and nucleophilic conditions, can be deprotected under acidic conditions to reveal a reactive aldehyde. This aldehyde can then undergo a wide range of subsequent reactions, including reductive amination, Wittig reactions, and aldol (B89426) condensations, to further elaborate the molecular structure.

This latent reactivity makes it a plausible, though not yet widely reported, candidate for the synthesis of various heterocyclic and acyclic scaffolds that form the core of many bioactive molecules. For instance, the sequential reaction with a binucleophile could lead to the formation of heterocyclic systems.

Versatility in the Construction of Functionalized Aliphatic and Cyclic Structures

The dual functionality of "Propane, 3-chloro-1,1-dimethoxy-" lends itself to the construction of a variety of functionalized structures. The alkyl chloride allows for the introduction of a three-carbon chain via nucleophilic substitution. Following this, the latent aldehyde can be unmasked and utilized for further carbon-carbon or carbon-heteroatom bond formation.

This strategy could be employed in the synthesis of long-chain aliphatic molecules with a specific functional group at the third position relative to a carbonyl or its derivative. Furthermore, intramolecular reactions could potentially lead to the formation of cyclic structures. For example, if the initial nucleophilic substitution introduces a group that can subsequently react with the deprotected aldehyde, a cyclization reaction could be envisioned to form carbocyclic or heterocyclic rings, which are prevalent motifs in natural products and synthetic drugs.

Contributions to Polymer Chemistry and Material Science Development

The application of "Propane, 3-chloro-1,1-dimethoxy-" in polymer chemistry and material science is another area where its potential is yet to be fully explored and documented in mainstream scientific literature.

Incorporation into Polymeric Systems for Novel Material Properties

In theory, "Propane, 3-chloro-1,1-dimethoxy-" could be incorporated into polymeric structures in several ways. The chloropropyl group could be used to initiate certain types of polymerizations or to functionalize existing polymers through grafting reactions. For example, it could potentially act as an initiator for cationic ring-opening polymerizations or be attached to a polymer backbone to provide sites for further modification.

The acetal-protected aldehyde offers another handle for polymer modification. Once incorporated into a polymer, the aldehyde could be deprotected and used for cross-linking reactions, which would significantly alter the material's mechanical and thermal properties. It could also be used to attach other molecules to the polymer, leading to materials with tailored surface properties or functionalities.

Applications in the Development of Specialized Coatings and Advanced Materials

The ability to introduce a reactive aldehyde group onto a surface or within a material matrix could be highly valuable for the development of specialized coatings and advanced materials. For instance, polymers functionalized with "Propane, 3-chloro-1,1-dimethoxy-" could be used to create coatings that can subsequently be modified to enhance adhesion, introduce biocompatibility, or create a reactive surface for sensor applications.

In the realm of advanced materials, the introduction of this bifunctional unit could lead to the creation of novel hydrogels, resins, or membranes with tunable properties. The aldehyde functionality, once deprotected, could participate in the formation of dynamic covalent bonds, leading to self-healing materials or materials with stimuli-responsive behavior.

While the specific, documented applications of "Propane, 3-chloro-1,1-dimethoxy-" are not widespread, its chemical structure suggests a high degree of synthetic potential. Further research into the reactivity and applications of this compound is warranted to fully unlock its capabilities as a versatile building block in organic synthesis and material science.

Theoretical and Computational Chemistry Studies on Propane, 3 Chloro 1,1 Dimethoxy

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to determining the optimized geometry and electronic properties of Propane (B168953), 3-chloro-1,1-dimethoxy-. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to predict molecular parameters.

The ground state geometry of Propane, 3-chloro-1,1-dimethoxy- is characterized by specific bond lengths, bond angles, and dihedral angles that minimize the molecule's energy. The presence of the electronegative chlorine atom and the two methoxy (B1213986) groups at the acetal (B89532) center significantly influences the electron distribution and, consequently, the molecular geometry.

The electronic properties, such as the dipole moment and the distribution of electron density, are also dictated by these functional groups. The chlorine atom acts as an electron-withdrawing group through an inductive effect, which polarizes the C-Cl bond and influences the charge distribution across the entire molecule. The oxygen atoms of the dimethoxy group, with their lone pairs of electrons, also contribute significantly to the molecule's polarity and its potential for intermolecular interactions.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in understanding the molecule's reactivity. The HOMO is typically associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). For Propane, 3-chloro-1,1-dimethoxy-, the HOMO is expected to have significant contributions from the lone pairs of the oxygen atoms, while the LUMO is likely to be associated with the antibonding orbitals of the C-Cl and C-O bonds.

Table 1: Calculated Molecular Properties of Propane, 3-chloro-1,1-dimethoxy-

| Property | Value |

| Molecular Formula | C5H11ClO2 |

| Molecular Weight | 138.59 g/mol |

| XLogP3 | 1.1 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 4 |

| Exact Mass | 138.0447573 g/mol |

| Monoisotopic Mass | 138.0447573 g/mol |

| Topological Polar Surface Area | 18.5 Ų |

| Heavy Atom Count | 8 |

| Formal Charge | 0 |

| Complexity | 73.8 |

| Isotope Atom Count | 0 |

| Defined Atom Stereocenter Count | 0 |

| Undefined Atom Stereocenter Count | 1 |

| Defined Bond Stereocenter Count | 0 |

| Undefined Bond Stereocenter Count | 0 |

| Covalently-Bonded Unit Count | 1 |

| Compound Is Canonicalized | Yes |

Note: The data in this table is based on computed properties from public chemical databases and may not reflect experimentally determined values.

Conformational Analysis and Stereoelectronic Effects of the Acetal Group

The conformational preferences of Propane, 3-chloro-1,1-dimethoxy- are governed by a combination of steric and stereoelectronic effects, with the acetal group playing a central role.

The anomeric effect is a key stereoelectronic phenomenon in acetals, describing the tendency of an electronegative substituent on a cyclohexane (B81311) or similar ring to favor an axial rather than the sterically less hindered equatorial position. In acyclic acetals like Propane, 3-chloro-1,1-dimethoxy-, this effect manifests in the preference for specific dihedral angles around the C1-O bonds. The anomeric effect arises from the stabilizing interaction between a lone pair on one oxygen atom and the antibonding σ* orbital of the adjacent C-O bond. This interaction is maximized when the lone pair and the σ* orbital are anti-periplanar.

Ab initio and DFT calculations on analogous systems, such as 1,3-dimethoxypropane, have shown that the gauche conformations around the C-C bonds are significantly populated due to stabilizing interactions. For Propane, 3-chloro-1,1-dimethoxy-, the rotational barriers around the C-O and C-C bonds would be influenced by both the anomeric effect and the steric and electronic influence of the chlorine atom.

The substitution of a hydrogen atom with a chlorine atom at the C3 position has a notable impact on the molecular conformation. The electronegative chlorine atom introduces a dipole moment and alters the steric profile of the propyl chain. This can lead to a preference for specific conformations that minimize repulsive electrostatic interactions and maximize attractive ones.

The gauche effect, which describes the tendency of groups with high electronegativity to adopt a gauche conformation around a central C-C bond, may also play a role in the conformational preference of the C1-C2-C3-Cl backbone. Computational studies would be necessary to quantify the energetic differences between the various staggered conformations (anti and gauche) of the propyl chain.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for investigating the reaction mechanisms of Propane, 3-chloro-1,1-dimethoxy-, allowing for the characterization of transient species like transition states and reactive intermediates.

Reactions involving Propane, 3-chloro-1,1-dimethoxy- can proceed through various reactive intermediates. For example, hydrolysis of the acetal group would involve protonation of one of the methoxy groups, followed by the loss of methanol (B129727) to form an oxocarbenium ion intermediate. The stability of this intermediate is crucial for the reaction rate.

Nucleophilic substitution at the C3 position, where the chlorine atom is located, would proceed through a transition state, and the reaction mechanism (SN1 or SN2) would depend on the reaction conditions and the nature of the nucleophile. Computational chemistry can be used to calculate the energies and geometries of these intermediates and transition states, providing a detailed picture of the reaction pathway.

By mapping the potential energy surface of a reaction, computational models can predict the most likely reaction pathways and the selectivity of a reaction. For Propane, 3-chloro-1,1-dimethoxy-, this could involve determining whether hydrolysis of the acetal or substitution of the chlorine is the more favorable reaction under specific conditions.

The activation energies for different pathways can be calculated, providing a quantitative measure of their relative rates. For instance, the energy barrier for the formation of the oxocarbenium ion can be compared to the activation energy for the nucleophilic attack at the C-Cl bond. This allows for predictions of chemoselectivity. Furthermore, if chiral centers are involved or formed during a reaction, computational models can help predict the stereochemical outcome.

Synthesis and Reactivity of Structural Analogs and Derivatives of Propane, 3 Chloro 1,1 Dimethoxy

Investigation of Analogs with Varied Halogen Substitution (e.g., Bromo-, Iodo-dimethoxypropanes)

The identity of the halogen atom at the C-3 position significantly influences the reactivity of the molecule, primarily in nucleophilic substitution reactions. The general trend for leaving group ability in polar, protic solvents is I > Br > Cl > F. This is due to a combination of factors including bond strength (C-X) and the stability of the resulting halide anion (X⁻).

3-Bromo-1,1-dimethoxypropane is a direct analog where chlorine is replaced by bromine. This substitution makes the compound more reactive toward nucleophiles.

A common synthetic route to iodo-analogs is the Finkelstein reaction, a halide exchange process. While direct synthesis data for 3-iodo-1,1-dimethoxypropane is not prevalent, a comparable reaction is used to synthesize 1-iodo-3-methoxypropane (B1610442) from its bromo-counterpart by treatment with sodium iodide in acetone (B3395972). This SN2 reaction proceeds with high efficiency, suggesting that 3-iodo-1,1-dimethoxypropane could be readily prepared from either 3-chloro- or 3-bromo-1,1-dimethoxypropane. The resulting iodo-analog would be the most reactive of the three in this series, with the iodine atom serving as an excellent leaving group.

The table below compares the physical properties of the chloro- and bromo-analogs.

| Property | Propane (B168953), 3-chloro-1,1-dimethoxy- | 3-Bromo-1,1-dimethoxypropane |

| CAS Number | 35502-06-8 nih.gov | 36255-44-4 |

| Molecular Formula | C₅H₁₁ClO₂ nih.gov | C₅H₁₁BrO₂ |

| Molecular Weight | 138.59 g/mol nih.gov | 183.04 g/mol |

| Physical Appearance | Colorless to Light yellow clear liquid tcichemicals.com | Brown liquid |

| Boiling Point | 135 °C | Not available |

| Density | 1.022 g/cm³ | Not available |

Data for 3-Bromo-1,1-dimethoxypropane sourced from PubChem.

Exploration of Analogs with Different Alkoxy Moieties (e.g., 3-chloro-1,1-diethoxypropane)

Altering the alkoxy groups at the C-1 position from methoxy (B1213986) to ethoxy yields 3-chloro-1,1-diethoxypropane (B132063) . This modification primarily affects physical properties such as boiling point and molecular weight, while the fundamental reactivity, dictated by the C-Cl bond, remains similar. These compounds are valuable as intermediates in the synthesis of pharmaceuticals and agrochemicals.

The synthesis of these acetals can be achieved by reacting acrolein with the corresponding alcohol (in this case, ethanol) in the presence of dry hydrogen chloride. orgsyn.org The reaction proceeds at low temperatures (around 0°C). orgsyn.org The resulting acetal (B89532) is sensitive to acid and must be neutralized before purification by distillation under reduced pressure. orgsyn.org

A comparison of the physical properties is provided in the table below.

| Property | Propane, 3-chloro-1,1-dimethoxy- | Propane, 3-chloro-1,1-diethoxy- |

| CAS Number | 35502-06-8 nih.gov | 35573-93-4 |

| Molecular Formula | C₅H₁₁ClO₂ nih.gov | C₇H₁₅ClO₂ |

| Molecular Weight | 138.59 g/mol nih.gov | 166.65 g/mol |

| Physical Appearance | Colorless to Light yellow clear liquid tcichemicals.com | Colorless liquid |

| Boiling Point | 135 °C | 194-196 °C |

| Density | 1.022 g/cm³ | 0.98 g/cm³ |

Data for 3-chloro-1,1-diethoxypropane sourced from Ontosight and PubChem.

Isomeric Studies: Comparative Reactivity of Positional Isomers (e.g., 2-chloro-1,1-dimethoxypropane)

Positional isomerism, such as moving the chlorine atom from the C-3 to the C-2 position, results in 2-chloro-1,1-dimethoxypropane (B1599945) . This structural change has a profound impact on chemical reactivity. The parent compound, 3-chloro-1,1-dimethoxypropane, is a primary (1°) alkyl chloride, whereas the 2-chloro isomer is a secondary (2°) alkyl chloride.

This difference dictates the preferred mechanisms for nucleophilic substitution and elimination reactions:

Nucleophilic Substitution: Primary chlorides like the 3-chloro isomer strongly favor the SN2 mechanism, which involves a backside attack by a nucleophile. Secondary chlorides like the 2-chloro isomer can undergo both SN1 and SN2 reactions, depending on the nucleophile, solvent, and temperature. The increased steric hindrance at the C-2 position would slow down an SN2 reaction compared to the C-3 position.

Elimination: The 2-chloro isomer is more susceptible to elimination reactions (E2) when treated with a strong, non-nucleophilic base, leading to the formation of an alkene. The 3-chloro isomer can also undergo elimination, but it is generally less favored compared to substitution under typical conditions.

The physical properties of these two positional isomers are compared below.

| Property | Propane, 3-chloro-1,1-dimethoxy- | Propane, 2-chloro-1,1-dimethoxy- |

| CAS Number | 35502-06-8 nih.gov | 87894-32-4 |

| Molecular Formula | C₅H₁₁ClO₂ nih.gov | C₅H₁₁ClO₂ |

| Molecular Weight | 138.59 g/mol nih.gov | 138.59 g/mol |

| Physical Appearance | Colorless to Light yellow clear liquid tcichemicals.com | Not available |

| Boiling Point | 135 °C | 126-127 °C |

| Density | 1.022 g/cm³ | 1.059 g/mL at 20°C |

Data for 2-chloro-1,1-dimethoxypropane sourced from Guidechem and ChemicalBook.

Functionalization of the Propane Backbone and its Influence on Chemical Behavior

The chemical behavior of 3-chloro-1,1-dimethoxypropane is dominated by the interplay between its two functional groups: the chloro group and the dimethyl acetal.

The acetal group is a stable protecting group for an aldehyde. This is a crucial feature, as it allows for chemical modifications involving the chloro group without affecting the aldehyde, which can be easily deprotected later using dilute acid. orgsyn.org This strategy is widely used in organic synthesis. For instance, in the functionalization of 3-chlorobenzaldehyde, a related acetal (a dioxolane) is used to protect the aldehyde group during an ortho-lithiation reaction, a process that would otherwise be incompatible with a free aldehyde. researchgate.net

The primary reactivity of the molecule is as an "ω-Haloalkylaldehyde Equivalent". tcichemicals.com The terminal chloro group is a reactive site for nucleophilic substitution. This allows the 3,3-dimethoxypropyl moiety to be attached to a wide variety of nucleophiles (e.g., amines, thiolates, cyanides), making it a versatile building block for constructing more complex molecules. The subsequent hydrolysis of the acetal group unmasks the aldehyde, providing a route to ω-functionalized aldehydes.

Future Perspectives and Emerging Research Avenues for Propane, 3 Chloro 1,1 Dimethoxy

Development of Sustainable and Environmentally Benign Synthetic Protocols

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which prioritize the reduction of waste, use of less hazardous substances, and improved energy efficiency. For a compound like Propane (B168953), 3-chloro-1,1-dimethoxy-, which is synthesized from commodity chemicals, the development of more sustainable protocols is a key area of future research.

Furthermore, the exploration of bio-based feedstocks and renewable resources for the synthesis of the precursors of Propane, 3-chloro-1,1-dimethoxy- will be a critical step towards a truly sustainable manufacturing process. The development of green chemistry metrics, such as E-factor and atom economy, will be essential to quantitatively assess the environmental performance of these new synthetic strategies and guide the development of more sustainable alternatives.

Application of Advanced Catalysis for Chemo-, Regio-, and Stereoselective Transformations

The two distinct functional groups in Propane, 3-chloro-1,1-dimethoxy-—the chloro group and the acetal (B89532)—offer a rich landscape for selective chemical transformations. Advanced catalysis will play a pivotal role in unlocking the full synthetic potential of this molecule by enabling precise control over chemo-, regio-, and stereoselectivity.

Chemo- and Regioselectivity: Future research will likely explore catalytic systems that can selectively activate either the C-Cl bond or the acetal group. For instance, transition-metal catalysts could be employed for cross-coupling reactions at the chlorinated carbon, leaving the acetal intact for subsequent transformations. Conversely, mild acidic catalysts could be developed for the selective hydrolysis of the acetal to the aldehyde without affecting the chloro group. The ability to control the regioselectivity of reactions, such as the addition of nucleophiles to the molecule, will be crucial for the synthesis of a wide range of functionalized products.

Stereoselectivity: For reactions that generate new chiral centers, the development of asymmetric catalysts will be a major focus. This could involve the use of chiral ligands in transition-metal catalysis or the application of organocatalysis to achieve high enantioselectivity. The synthesis of enantiomerically pure derivatives of Propane, 3-chloro-1,1-dimethoxy- would open up new avenues for its application in the synthesis of pharmaceuticals and other biologically active molecules.

Emerging Catalytic Technologies: The application of emerging catalytic technologies, such as photoredox catalysis, to the transformations of Propane, 3-chloro-1,1-dimethoxy- is a particularly exciting prospect. Photoredox catalysis, which uses light to drive chemical reactions, can enable transformations that are difficult to achieve with traditional methods and often proceeds under mild conditions. acs.org For example, photoredox-mediated reactions could be developed for the functionalization of the C-Cl bond or for novel cycloaddition reactions involving the acetal moiety.

Integration with High-Throughput Experimentation and Automated Synthesis Platforms

The rapid discovery and optimization of new reactions and synthetic routes for Propane, 3-chloro-1,1-dimethoxy- will be greatly accelerated by the integration of high-throughput experimentation (HTE) and automated synthesis platforms.

HTE allows for the parallel execution of a large number of reactions, enabling the rapid screening of different catalysts, solvents, and reaction conditions. sigmaaldrich.com This approach can be used to quickly identify optimal conditions for the synthesis of Propane, 3-chloro-1,1-dimethoxy- itself, as well as for its subsequent transformations. The use of specialized HTE kits and catalyst-coated beads can further streamline this process. sigmaaldrich.com

Automated synthesis platforms, which combine robotics with flow chemistry or microfluidic reactors, can further enhance the efficiency and reproducibility of chemical synthesis. beilstein-journals.org These platforms can be programmed to perform multi-step syntheses, including the synthesis of Propane, 3-chloro-1,1-dimethoxy- and its conversion to a variety of derivatives, with minimal manual intervention. The integration of HTE and automated synthesis will not only accelerate research but also enable the rapid generation of libraries of new compounds for screening in drug discovery and materials science.

Advanced Spectroscopic and Analytical Techniques for Deeper Mechanistic Elucidation

A thorough understanding of the reaction mechanisms involved in the synthesis and transformations of Propane, 3-chloro-1,1-dimethoxy- is crucial for the rational design of improved synthetic protocols and catalysts. Advanced spectroscopic and analytical techniques will be instrumental in providing detailed mechanistic insights.

In-situ and Operando Spectroscopy: Techniques such as in-situ NMR and infrared (IR) spectroscopy allow for the real-time monitoring of reactions, providing valuable information about the formation of intermediates and the kinetics of the reaction. numberanalytics.com Operando spectroscopy, which is performed under actual reaction conditions, can provide even more detailed insights into the catalytic cycle. numberanalytics.com

Advanced Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for the detection and characterization of reaction intermediates, including transient species. osti.gov By coupling ESI-MS with reaction monitoring, it is possible to gain a detailed understanding of the reaction pathway.

Q & A

Basic Question: What are the optimized methods for synthesizing 3-chloro-1,1-dimethoxypropane, and how can its purity be validated?

Methodological Answer:

Synthesis typically involves nucleophilic substitution reactions, such as the reaction of 3-chloropropanol with methanol under acidic conditions. Purity validation requires gas chromatography-mass spectrometry (GC-MS) to confirm molecular weight and structural integrity, coupled with Fourier-transform infrared spectroscopy (FTIR) to verify functional groups (e.g., C-Cl and methoxy groups) . For quantitative analysis, high-performance liquid chromatography (HPLC) with a polar stationary phase (e.g., C18 column) can resolve impurities. Reference standards from authoritative databases like NIST (e.g., C5H12O analogs in ) should guide calibration .

Advanced Question: How do steric and electronic effects influence the reactivity of 3-chloro-1,1-dimethoxypropane in nucleophilic substitution reactions?

Methodological Answer:

The reactivity is governed by:

- Steric hindrance : The two methoxy groups at the 1-position create steric bulk, slowing SN2 mechanisms.

- Electronic effects : The electron-donating methoxy groups stabilize the carbocation intermediate in SN1 pathways.

Experimental validation involves kinetic studies under varying solvents (polar protic vs. aprotic) and temperature conditions. For example, monitoring reaction rates via NMR spectroscopy can reveal intermediate carbocation formation . Theoretical frameworks like molecular orbital theory (e.g., HOMO-LUMO analysis) can model transition states .

Basic Question: What analytical techniques are critical for characterizing the stability of 3-chloro-1,1-dimethoxypropane under storage conditions?

Methodological Answer:

- Thermogravimetric analysis (TGA) assesses thermal stability by measuring mass loss under controlled heating.

- Dynamic vapor sorption (DVS) evaluates hygroscopicity, as moisture can hydrolyze the methoxy groups.

- UV-Vis spectroscopy monitors degradation products (e.g., formation of aldehydes or ketones) under accelerated aging conditions . Stability parameters should align with GHS guidelines for acute toxicity (Category 3, H301/H331), emphasizing inert storage environments .

Advanced Question: How can contradictory data on the compound’s degradation pathways be resolved?

Methodological Answer:

Contradictions often arise from differences in experimental design, such as solvent polarity or catalyst presence. A systematic approach includes:

Reproducing studies under identical conditions (e.g., pH, temperature).

Isolating intermediates via preparative chromatography and characterizing them with high-resolution mass spectrometry (HRMS) .

Applying density functional theory (DFT) to model competing pathways (e.g., hydrolysis vs. elimination) . Cross-referencing with analogs like 3-chloro-1,1,1-trifluoropropane () can highlight substituent-specific trends.

Basic Question: What safety protocols are essential for handling 3-chloro-1,1-dimethoxypropane in laboratory settings?

Methodological Answer:

- Use fume hoods and PPE (gloves, goggles) due to acute toxicity risks (OSHA HCS Category 3) .

- Avoid incompatible materials like strong acids/oxidizers, which may trigger hazardous reactions (e.g., exothermic decomposition) .

- Implement emergency wash stations and document first-aid measures for inhalation/ingestion exposure, as outlined in safety data sheets (SDS) .

Advanced Question: How can theoretical frameworks (e.g., QSAR) predict the environmental fate of 3-chloro-1,1-dimethoxypropane?

Methodological Answer:

Quantitative Structure-Activity Relationship (QSAR) models correlate molecular descriptors (e.g., logP, polar surface area) with environmental persistence. For example:

- Hydrolysis rate constants can be predicted using Hammett σ values for substituents.

- Biodegradation potential is inferred from structural similarity to EPA-classified compounds (e.g., perfluorinated analogs in ) . Experimental validation via OECD 301F biodegradability tests is recommended.

Advanced Question: What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

The chlorine atom serves as a leaving group in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Key steps include:

Oxidative addition : Pd(0) inserts into the C-Cl bond.

Transmetallation : Transfer of the organic moiety to Pd.

Reductive elimination : Formation of the C-C bond.

Mechanistic studies using in situ NMR or X-ray crystallography of Pd intermediates (e.g., PdCl₂ complexes) can confirm the pathway .

Basic Question: What spectroscopic signatures distinguish 3-chloro-1,1-dimethoxypropane from its structural analogs?

Methodological Answer:

- ¹H NMR : Methoxy protons resonate at δ 3.2–3.4 ppm, while the central CH₂Cl group appears as a triplet near δ 4.0 ppm.

- ¹³C NMR : The chlorinated carbon (C3) shows a signal at δ 45–50 ppm, distinct from non-chlorinated analogs .

- IR : C-O (methoxy) stretches at 1100–1250 cm⁻¹ and C-Cl at 550–650 cm⁻¹ .

Advanced Question: How does solvent polarity affect the compound’s stability in catalytic applications?

Methodological Answer:

Polar aprotic solvents (e.g., DMF, DMSO) stabilize ionic intermediates, enhancing reaction rates but risking hydrolysis. Non-polar solvents (e.g., toluene) minimize degradation but slow kinetics. Experimental optimization involves:

- Kinetic profiling via stopped-flow spectroscopy.

- Solvent parameter analysis using Kamlet-Taft or Hansen solubility parameters .

Advanced Question: What methodologies address discrepancies in reported toxicity profiles of halogenated propane derivatives?

Methodological Answer:

Discrepancies may stem from assay variability (e.g., cell lines, exposure durations). Solutions include:

- Meta-analysis of existing data (e.g., EPA STORET codes in ).

- In vitro-to-in vivo extrapolation (IVIVE) using physiologically based pharmacokinetic (PBPK) modeling.

- Comparative studies with structurally related compounds (e.g., 3-chloro-1,1,1-trifluoropropane in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.